![molecular formula C15H13F3N2O3S B284275 METHYL 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B284275.png)
METHYL 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[4-(4-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[4-(4-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced through nucleophilic aromatic substitution reactions.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyrimidine derivative with methyl 2-bromoacetate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are used for nucleophilic substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Amines: Formed from reduction reactions.
Functionalized Derivatives: Formed from substitution reactions.
科学的研究の応用
Methyl 2-{[4-(4-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
作用機序
The mechanism of action of Methyl 2-{[4-(4-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The trifluoromethyl group enhances its binding affinity and selectivity, while the methoxyphenyl group contributes to its overall stability and solubility.
類似化合物との比較
Methyl 2-(4-Methoxyphenyl)acetate: This compound shares the methoxyphenyl group but lacks the pyrimidine ring and trifluoromethyl group.
Trifluoromethylpyrimidine Derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but may have different substituents at other positions.
Uniqueness: Methyl 2-{[4-(4-Methoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
特性
分子式 |
C15H13F3N2O3S |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
methyl 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-10-5-3-9(4-6-10)11-7-12(15(16,17)18)20-14(19-11)24-8-13(21)23-2/h3-7H,8H2,1-2H3 |
InChIキー |
PLUKNIHNTSYDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
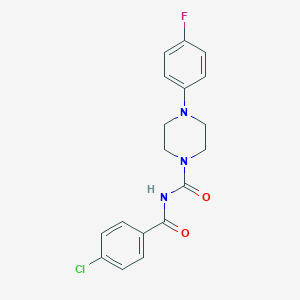
![N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B284205.png)
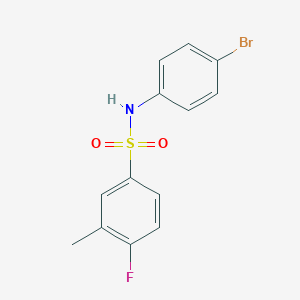
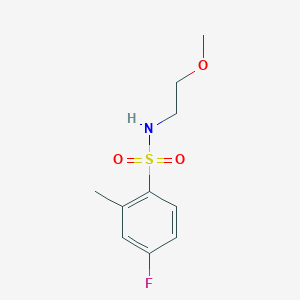
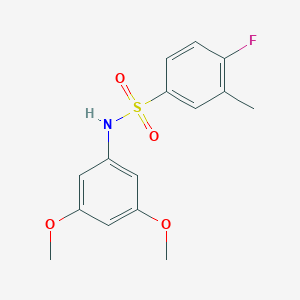
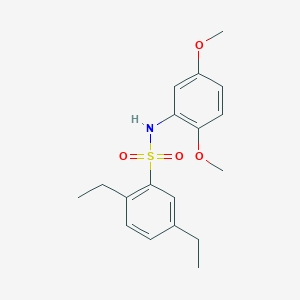
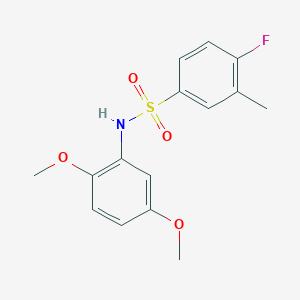
![2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
